Home > Products > Screening Compounds P126743 > Talotrexin ammonium
Talotrexin ammonium - 648420-92-2

Talotrexin ammonium

Catalog Number: EVT-283229
CAS Number: 648420-92-2
Molecular Formula: C27H30N10O6
Molecular Weight: 590.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Talotrexin Ammonium is an ammonium salt of tallotrexin, an analogue of aminopterin with potential antineoplastic activity. As a folate antagonist, talotrexin binds to and inhibits the function of dihydrofolate reductase, resulting in the inhibition of folate metabolism, DNA synthesis, and cell division. Hydrosoluble, talotrexin is actively transported into cells by the reduced folate carrier (RFC) and, therefore, is unlikely to be associated with P-glycoprotein-mediated multidrug resistance.
Overview

Talotrexin ammonium is a compound that has garnered attention in scientific research, particularly in the fields of medicinal chemistry and oncology. It is classified as an antifolate drug, which means it inhibits the utilization of folate in cellular processes, thereby affecting cell proliferation. This compound is primarily sourced from synthetic methods designed to produce antifolate agents with enhanced efficacy against certain types of tumors, including non-small cell lung cancer and leukemia. Talotrexin ammonium's unique properties make it a significant subject for both academic research and potential therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Talotrexin ammonium involves several chemical reactions that can be executed through various approaches, often focusing on the modification of existing antifolate structures to enhance their biological activity. Common synthetic routes include:

  1. Condensation Reactions: These are used to form the core structure of the compound by linking different molecular fragments.
  2. Functional Group Modifications: Specific functional groups are introduced or altered to improve the compound's solubility and biological activity.
  3. Purification Techniques: After synthesis, purification methods such as chromatography are employed to isolate Talotrexin ammonium from by-products and unreacted materials.

The precise conditions (temperature, pressure, and reaction time) are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

Talotrexin ammonium has a complex molecular structure characterized by multiple nitrogen atoms and a series of functional groups that contribute to its pharmacological properties. The molecular formula is C27H30N10O6C_{27}H_{30}N_{10}O_{6}, which indicates a substantial number of nitrogen atoms typical for antifolate compounds.

  • InChI Key: CURXCENNYPPKOS-FYZYNONXSA-N
  • Isomeric SMILES: C1=CC=C(C(=C1)C(=O)NCCCC@@HNC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O.N

This structure allows it to interact effectively with enzymes involved in folate metabolism, thus inhibiting their function.

Chemical Reactions Analysis

Reactions and Technical Details

Talotrexin ammonium participates in various chemical reactions that can modify its structure and potentially alter its biological activity:

  1. Oxidation: Under specific conditions, Talotrexin ammonium can be oxidized, leading to different oxidation products that may exhibit varying degrees of biological activity.
  2. Reduction: Reduction reactions can also occur, impacting the compound’s efficacy by modifying functional groups critical for its action.
  3. Substitution Reactions: These involve replacing certain functional groups within the molecule, resulting in new derivatives that may possess enhanced or diminished pharmacological properties.

The choice of reagents (oxidizing or reducing agents) significantly influences the outcomes of these reactions.

Mechanism of Action

Process and Data

The mechanism of action of Talotrexin ammonium primarily revolves around its ability to inhibit dihydrofolate reductase, an enzyme essential for folate metabolism. By blocking this enzyme:

  • DNA Synthesis Inhibition: The compound disrupts the synthesis of nucleotides necessary for DNA replication.
  • Cell Cycle Arrest: This inhibition leads to cell cycle arrest, preventing cancer cells from proliferating.
  • Induction of Apoptosis: Ultimately, this process can trigger programmed cell death in rapidly dividing cells, such as those found in tumors.

Studies indicate that Talotrexin ammonium's unique structure allows it to evade polyglutamation—a process that can limit the effectiveness of other antifolate drugs like methotrexate.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Talotrexin ammonium exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in various organic solvents, which aids in its application in biological systems.
  • Stability: The compound's stability under physiological conditions is crucial for its therapeutic efficacy.
  • Melting Point: Specific thermal properties are important for determining storage conditions and formulation strategies.

These properties are essential for understanding how Talotrexin ammonium behaves in biological systems and its potential interactions with other compounds.

Applications

Scientific Uses

Talotrexin ammonium has several applications across various scientific domains:

  1. Cancer Research: It is utilized as a research tool to study the mechanisms underlying antifolate drugs' actions on cellular targets.
  2. Pharmacological Studies: The compound is investigated for its effects on cell proliferation and apoptosis in cancer cells.
  3. Drug Development: Talotrexin ammonium serves as a lead compound for developing new antifolate drugs aimed at treating resistant forms of cancer.

Its unique characteristics make it a valuable asset in ongoing research aimed at improving cancer therapies and understanding drug resistance mechanisms .

Introduction to Talotrexin Ammonium in Antifolate Research

Historical Context of Antifolates in Oncology

The development of antifolates represents a cornerstone in cancer chemotherapy, beginning with the landmark introduction of aminopterin in 1948. This breakthrough produced the first-ever documented remissions in children with acute lymphoblastic leukemia (ALL), fundamentally reshaping oncology by demonstrating that pharmacological intervention could combat malignant diseases [1]. Aminopterin was subsequently replaced by methotrexate (MTX) in the 1950s due to the latter's more favorable therapeutic index, despite being less potent. MTX became the prototypical antifolate, establishing a therapeutic paradigm that persisted for over five decades [1]. The mechanistic foundation of classical antifolates centers on their structural mimicry of folate vitamins (B9), enabling them to disrupt one-carbon transfer reactions essential for DNA and RNA synthesis. By inhibiting key enzymes in folate metabolism, particularly dihydrofolate reductase (DHFR), these agents deplete tetrahydrofolate cofactors required for nucleotide biosynthesis, thereby crippling proliferating cancer cells [1] [4].

The evolution of antifolates occurred in distinct generations:

  • First-generation: Aminopterin and methotrexate (targeting DHFR)
  • Second-generation: Pemetrexed (approved 2004) and pralatrexate (approved 2009) with multi-enzyme targeting capabilities
  • Third-generation: Non-classical antifolates like Talotrexin designed to overcome limitations of earlier agents [1]

Table 1: Generational Development of Antifolates in Oncology

GenerationRepresentative AgentsPrimary Target(s)Key Limitations
First (1940s-50s)Aminopterin, MethotrexateDHFRHigh toxicity, polyglutamation-dependent efficacy
Second (2000s)Pemetrexed, PralatrexateDHFR, TS, GARFTTransport-related resistance
Third (Experimental)Talotrexin AmmoniumDHFRNonpolyglutamatable design

The pharmacological refinement of antifolates involved understanding critical determinants of efficacy, particularly cellular uptake mechanisms. The discovery of the reduced folate carrier (RFC) as the primary transport pathway for classical antifolates revealed a significant vulnerability: RFC-deficient tumor cells could easily develop resistance. Additionally, the polyglutamation process—where intracellular glutamate residues are added to retain antifolates—became recognized as a double-edged sword. While it enhanced intracellular retention and target enzyme affinity, it varied significantly between tumor types and contributed to toxicity profiles [1] [9]. These limitations catalyzed research into novel antifolates with improved transport properties and resistance profiles, setting the stage for compounds like Talotrexin Ammonium.

Role of Talotrexin Ammonium in Targeting Dihydrofolate Reductase (DHFR)

Chemical Structure and Biochemical Mechanism

Talotrexin Ammonium (PT523) is a nonpolyglutamatable antifolate specifically engineered to overcome key resistance mechanisms associated with classical DHFR inhibitors. Its molecular design features a hemiphthaloyl-L-ornithine moiety that replaces the glutamate tail of traditional antifolates like methotrexate. This strategic modification yields two significant advantages: elimination of polyglutamation dependence and enhanced affinity for folate transporters [6]. The compound exists as an ammonium salt (C₂₇H₂₇N₉O₆·xH₃N) to improve aqueous solubility and stability, crucial for pharmacological administration [6] [10].

The biochemical mechanism of Talotrexin centers on its high-affinity inhibition of DHFR, an enzyme critical for maintaining cellular folate pools. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the active cofactor form required for one-carbon transfer reactions. By binding DHFR with picomolar affinity in cell-free systems, Talotrexin depletes THF pools, disrupting nucleotide synthesis and halting DNA replication in rapidly dividing cancer cells [1] [2]. Unlike classical antifolates, Talotrexin achieves potent intracellular accumulation without requiring polyglutamation, maintaining its inhibitory activity throughout dosing intervals [6].

Table 2: Structural and Functional Comparison of Talotrexin with Classical Antifolates

PropertyMethotrexateAminopterinTalotrexin Ammonium
Core Structure4-Amino-10-methylpteroic acid4-Aminopteroic acidModified pteridine with ornithine linker
Glutamate ResiduesOne (polyglutamated)One (polyglutamated)None (nonpolyglutamatable)
Primary Transport MechanismReduced Folate Carrier (RFC)Reduced Folate Carrier (RFC)Reduced Folate Carrier (RFC)
Polyglutamation RequiredYesYesNo
Key Structural FeatureN10-methyl groupN4-amino groupHemiphthaloyl-L-ornithine tail

Pharmacological Advantages in Cancer Models

Talotrexin exhibits several distinct pharmacological properties that translate to superior antitumor activity in preclinical models:

  • Enhanced Transport Efficiency: Talotrexin demonstrates approximately 10-fold greater affinity for the reduced folate carrier (RFC) compared to methotrexate, enabling more efficient cellular uptake even in tumors with reduced RFC expression. This characteristic significantly reduces transporter-mediated resistance commonly observed with classical antifolates [6].

  • Bypassing Polyglutamation Limitations: Unlike methotrexate and pemetrexed which require polyglutamation by folylpolyglutamate synthetase (FPGS) for cellular retention and full enzymatic inhibition, Talotrexin's intrinsic molecular design confers prolonged intracellular persistence without metabolic modification. This property ensures consistent target inhibition across tumor types with variable FPGS expression [6].

  • Avoidance of Efflux Mechanisms: The structural modifications render Talotrexin insensitive to P-glycoprotein-mediated multidrug resistance (MDR), a common escape mechanism that limits many chemotherapeutics. This allows Talotrexin to maintain efficacy in resistant tumor phenotypes .

In experimental leukemia models, Talotrexin demonstrated significantly enhanced potency compared to methotrexate. Studies in murine leukemia cell lines revealed that Talotrexin achieves equivalent cytotoxic effects at concentrations approximately 100-fold lower than methotrexate, attributed to its improved transport characteristics and sustained intracellular inhibition of DHFR . This enhanced activity extended to solid tumor models, including non-small cell lung cancer (NSCLC) and mesothelioma, where Talotrexin exhibited broad-spectrum antitumor activity at well-tolerated doses [5].

Research Applications and Clinical Translation

Talotrexin's unique biochemical properties have made it a valuable tool in oncology research:

  • Mechanistic Probe: As a nonpolyglutamatable antifolate, Talotrexin has helped researchers dissect the relative contributions of transport versus polyglutamation to antifolate efficacy and resistance. Studies comparing Talotrexin with polyglutamatable antifolates have revealed that polyglutamation accounts for approximately 80% of methotrexate's intracellular retention in leukemia cells .

  • Resistance Studies: Research utilizing Talotrexin has demonstrated that RFC-deficient leukemia cells develop compensatory folate uptake through alternative transporters like the proton-coupled folate transporter (PCFT). This insight has informed therapeutic strategies to overcome transporter-based resistance .

  • Combination Therapy: Preclinical studies have evaluated Talotrexin in combination with other antimetabolites, leveraging its potent DHFR inhibition to create synergistic cytotoxicity while minimizing overlapping resistance mechanisms [5].

The clinical translation of Talotrexin Ammonium progressed to Phase 2 trials for several indications, including recurrent non-small cell lung cancer and refractory acute lymphoblastic leukemia. These studies aimed to exploit its enhanced transport properties in malignancies known for RFC downregulation. While clinical development was ultimately discontinued, the compound remains a valuable chemical probe and template for next-generation DHFR inhibitors [5].

Table 3: Research Applications of Talotrexin Ammonium in Antifolate Studies

Research AreaKey Findings Using TalotrexinSignificance
Transport Mechanisms10-fold higher RFC affinity than MTXExplained superior efficacy in low-RFC tumors
Polyglutamation RoleEquivalent cytotoxicity without polyglutamationIsolated contribution of transport to efficacy
Resistance PathwaysIdentified PCFT upregulation in RFC-deficient cellsRevealed adaptive resistance mechanisms
Novel DHFR InhibitorsServed as structural template for nonpolyglutamatable analogsInspired third-generation antifolate development

The enduring research impact of Talotrexin lies in its validation of nonpolyglutamatable antifolate design and its demonstration that enhanced transport efficiency could overcome key resistance pathways. These principles continue to inform the development of novel DHFR inhibitors with improved therapeutic indices [6] [9].

Properties

CAS Number

648420-92-2

Product Name

Talotrexin ammonium

IUPAC Name

azane;2-[[(4S)-4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]butyl]carbamoyl]benzoic acid

Molecular Formula

C27H30N10O6

Molecular Weight

590.6 g/mol

InChI

InChI=1S/C27H27N9O6.H3N/c28-21-20-22(36-27(29)35-21)32-13-16(33-20)12-31-15-9-7-14(8-10-15)23(37)34-19(26(41)42)6-3-11-30-24(38)17-4-1-2-5-18(17)25(39)40;/h1-2,4-5,7-10,13,19,31H,3,6,11-12H2,(H,30,38)(H,34,37)(H,39,40)(H,41,42)(H4,28,29,32,35,36);1H3/t19-;/m0./s1

InChI Key

CURXCENNYPPKOS-FYZYNONXSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCCCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O.N

Solubility

Soluble in DMSO, not in water

Synonyms

N(alpha)-(4-amino-4-deoxypteroyl)-N(delta)-hemiphthaloyl-L-ornithine
PT 523
PT-523
PT523
talotrexin

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O.N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCCC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O.N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.